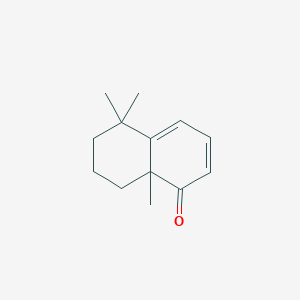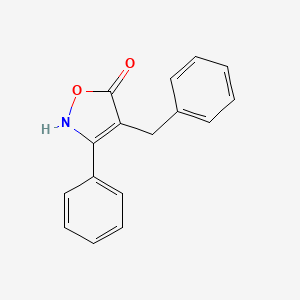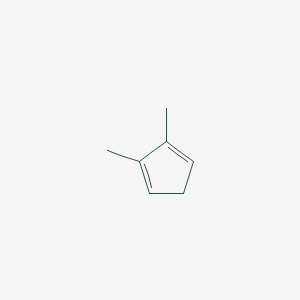
1,3-Cyclopentadiene, 2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentadiene, 2,3-dimethyl- is an organic compound with the molecular formula C7H10. It is a derivative of cyclopentadiene, where two methyl groups are substituted at the 2 and 3 positions of the cyclopentadiene ring. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 2,3-dimethyl- can be synthesized through various methods. One common approach involves the alkylation of cyclopentadiene with methyl halides under basic conditions. Another method includes the Diels-Alder reaction of a suitable diene with a methyl-substituted dienophile, followed by dehydrogenation to yield the desired product .
Industrial Production Methods: Industrial production of 1,3-Cyclopentadiene, 2,3-dimethyl- typically involves the catalytic cracking of dicyclopentadiene, followed by selective methylation. This process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Cyclopentadiene, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield cyclopentane derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the cyclopentadiene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include substituted cyclopentadienes, cyclopentanes, and various functionalized derivatives .
Scientific Research Applications
1,3-Cyclopentadiene, 2,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of metallocenes and other organometallic compounds.
Biology: Its derivatives are studied for potential biological activity and as building blocks for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty polymers and as a monomer in polymerization reactions.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 2,3-dimethyl- involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. This compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 1,3-Cyclopentadiene, 1,2-dimethyl-
- 1,3-Cyclopentadiene, 1,3-dimethyl-
- Cyclopentadiene
Comparison: 1,3-Cyclopentadiene, 2,3-dimethyl- is unique due to the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different selectivity in cycloaddition reactions and form distinct products .
Properties
CAS No. |
4045-51-6 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
2,3-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10/c1-6-4-3-5-7(6)2/h4-5H,3H2,1-2H3 |
InChI Key |
MIUBPLNYRNFHLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


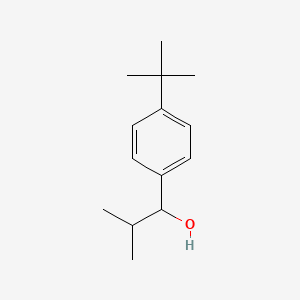
![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)
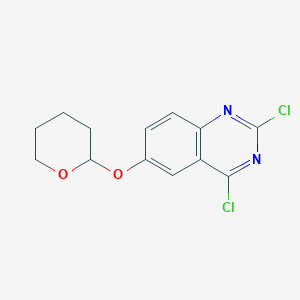
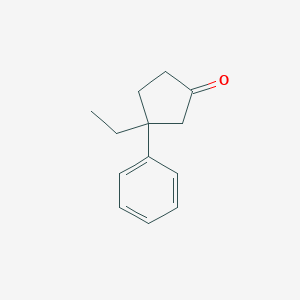
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
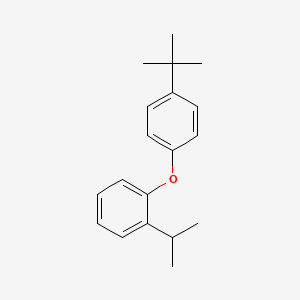
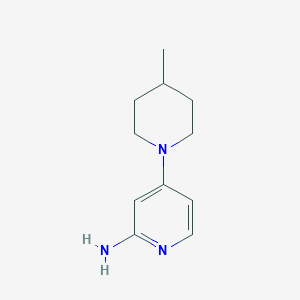
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
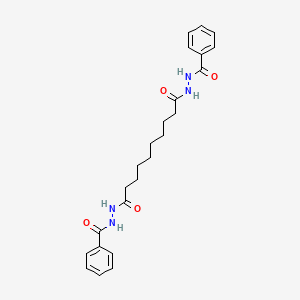
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)

